4-(Difluoromethylthio)nitrobenzene

Description

BenchChem offers high-quality 4-(Difluoromethylthio)nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethylthio)nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

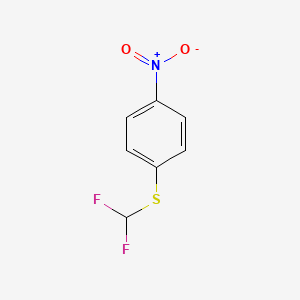

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethylsulfanyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMAJTTXWQKVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400875 | |

| Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24933-57-1 | |

| Record name | 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Difluoromethylthio)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the synthesis and analytical characterization of 4-(difluoromethylthio)nitrobenzene, a key building block in modern medicinal and agrochemical research. The introduction of the difluoromethylthio (-SCF₂H) moiety into molecular scaffolds is a strategic tool for modulating physicochemical and pharmacological properties. This document details a robust synthetic protocol starting from 4-nitrothiophenol, explains the underlying reaction mechanism, and presents a comprehensive workflow for the structural elucidation and purity assessment of the final product using contemporary analytical techniques. The causality behind experimental choices is emphasized to provide field-proven insights for researchers.

Strategic Imperative: The Role of the Difluoromethylthio Group in Molecular Design

The synthesis of specifically functionalized molecules is driven by a clear purpose. 4-(Difluoromethylthio)nitrobenzene is not merely a chemical curiosity; it is a valuable intermediate sought for the unique properties imparted by the difluoromethylthio (-SCF₂H) group.[1] The rationale for its synthesis is grounded in several key principles of modern drug discovery and agrochemical design:

-

Bioisosterism and Hydrogen Bonding: The difluoromethyl group is recognized as a bioisostere of hydroxyl (-OH) and thiol (-SH) groups.[2] Crucially, the hydrogen atom in the -CF₂H moiety can act as a lipophilic hydrogen bond donor, offering an alternative to traditional hydrogen bond donors while simultaneously increasing lipophilicity and improving membrane permeability.[3]

-

Modulation of Physicochemical Properties: Incorporation of the -SCF₂H group can significantly enhance the metabolic stability of a parent molecule by blocking sites susceptible to oxidative metabolism.[1][4] This increased stability is a critical factor in improving a drug candidate's pharmacokinetic profile.

-

Enhanced Bioavailability and CNS Penetration: The increased lipophilicity associated with the -SCF₂H group can lead to improved oral bioavailability and enhanced penetration of the blood-brain barrier, which is essential for developing treatments for central nervous system disorders.[4]

-

Synthetic Versatility: The presence of the electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic aromatic substitution reactions.[1] This allows for the subsequent replacement of the nitro group, making 4-(difluoromethylthio)nitrobenzene a versatile platform for generating a diverse library of complex derivatives.

Synthesis of 4-(Difluoromethylthio)nitrobenzene

The most direct and logical pathway to 4-(difluoromethylthio)nitrobenzene is the S-difluoromethylation of 4-nitrothiophenol. This precursor is readily available and contains the necessary aromatic scaffold, nitro functionality, and the sulfur nucleophile.[5] The selected method employs sodium chlorodifluoroacetate as a stable, easy-to-handle difluorocarbene precursor, which circumvents the need for gaseous reagents.

Synthesis Workflow Diagram

The overall process from starting materials to the purified product is outlined below.

Caption: Workflow for the synthesis of 4-(difluoromethylthio)nitrobenzene.

Detailed Experimental Protocol

Materials and Equipment:

-

4-Nitrothiophenol (1.0 equiv)

-

Sodium chlorodifluoroacetate (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle with temperature control

-

Standard work-up and purification glassware

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrothiophenol (1.0 equiv) and anhydrous DMF. Stir the mixture until the solid is fully dissolved.

-

Addition of Reagent: Add sodium chlorodifluoroacetate (2.0 equiv) to the solution in one portion.

-

Reaction: Heat the reaction mixture to 100-110 °C. The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene in situ.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-nitrothiophenol) is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-(difluoromethylthio)nitrobenzene as a solid.

Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Physicochemical and Spectroscopic Data Summary

| Property | Value | Source |

| CAS Number | 24933-57-1 | [1][6] |

| Molecular Formula | C₇H₅F₂NO₂S | [1][6] |

| Molecular Weight | 205.18 g/mol | [1][6] |

| Appearance | Yellow Solid | [5] |

| Melting Point | ~40 °C | [1] |

| Boiling Point | 78-79 °C @ 0.05 Torr | [1] |

| Density | ~1.42-1.45 g/cm³ | [1][6] |

| ¹H NMR (Expected) | δ ~8.3 (d, 2H), 7.8 (d, 2H), 7.0 (t, 1H, J ≈ 56 Hz) | |

| ¹⁹F NMR (Expected) | δ ~ -90 to -100 ppm (d, J ≈ 56 Hz) | |

| IR (KBr, cm⁻¹) | ~1520 (NO₂ asym), 1345 (NO₂ sym), 1100-1000 (C-F) | |

| MS (EI, m/z) | 205 [M]⁺ | [6] |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is highly characteristic. The proton of the difluoromethylthio group (-SCF₂H ) is expected to appear as a triplet downfield (around δ 7.0 ppm) due to coupling with the two equivalent fluorine atoms. The aromatic region should display a classic AA'BB' system, often simplifying to two distinct doublets for the protons ortho and meta to the nitro group, respectively.[7]

-

¹⁹F NMR: The fluorine spectrum provides definitive evidence of the -SCF₂H group. It is expected to show a single signal, a doublet, in the range of -90 to -100 ppm, arising from the coupling of the two equivalent fluorine atoms with the single proton.

-

¹³C NMR: The carbon spectrum will show the expected aromatic signals. The carbon of the -SCF₂H group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 205.[6] Key fragmentation pathways would include the loss of the nitro group (-NO₂, m/z 46) and potentially the difluoromethyl radical (•CHF₂).

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid confirmation of key functional groups.[8]

-

Nitro Group (NO₂): Strong, characteristic absorption bands are expected for the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretches.

-

C-F Bonds: Strong absorptions in the 1100-1000 cm⁻¹ region are indicative of the C-F bonds in the difluoromethyl group.

-

Aromatic Ring: Peaks corresponding to aromatic C=C stretching (~1600-1450 cm⁻¹) and C-H stretching (>3000 cm⁻¹) will also be present.

-

Safety, Handling, and Storage

-

Safety: 4-(Difluoromethylthio)nitrobenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many nitroaromatic compounds, it should be considered toxic and handled in a well-ventilated fume hood.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place (recommended 2-8°C) to ensure long-term stability.[1]

Conclusion

This guide has outlined a reliable and well-rationalized approach to the synthesis and characterization of 4-(difluoromethylthio)nitrobenzene. By understanding the strategic value of the -SCF₂H moiety, researchers can leverage this important building block for the development of novel pharmaceuticals and agrochemicals. The detailed synthetic protocol and the comprehensive analytical workflow provide a robust framework for obtaining and validating this compound with a high degree of confidence, enabling further exploration in discovery programs.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. Retrieved from [Link]

-

MySkinRecipes. (2026). 4-(Difluoromethylthio)nitrobenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of nitrobenzene. Retrieved from [Link]

- Google Patents. (2002). CN1348951A - Water phase synthesis process of difluoro methoxy nitrobenzene.

-

Wikipedia. (n.d.). 4-Nitrothiophenol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethylthio)nitrobenzene. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Fluoro-4-nitrobenzene | C6H4FNO2. Retrieved from [Link]

-

Request PDF. (2020). Mechanochemical difluoromethylation of (thio)phenols and N-heterocycles. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-fluoro-4-nitro- IR Spectrum. Retrieved from [Link]

-

PubMed. (2011). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]

-

MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Retrieved from [Link]

-

NIH National Library of Medicine. (2012). A New Reagent for Direct Difluoromethylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved from [Link]

Sources

- 1. 4-(Difluoromethylthio)nitrobenzene [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Nitrothiophenol - Wikipedia [en.wikipedia.org]

- 6. 4-(DIFLUOROMETHYLTHIO)NITROBENZENE | CAS: 24933-57-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Difluoromethylthio)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethylthio)nitrobenzene is a niche aromatic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, namely the electron-withdrawing nitro group and the difluoromethylthio (-SCF₂H) moiety, impart a distinct reactivity profile and potential for biological activity. The presence of the difluoromethyl group is of particular significance, as the incorporation of fluorine atoms into organic molecules can modulate their physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(difluoromethylthio)nitrobenzene, intended to serve as a valuable resource for researchers and professionals engaged in its synthesis, characterization, and application.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(difluoromethylthio)nitrobenzene is presented in the table below. It is important to note that while a melting point of 40 °C is reported by some suppliers, others do not provide this data, indicating a potential for variability based on purity or crystalline form.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 24933-57-1 | [2] |

| Molecular Formula | C₇H₅F₂NO₂S | [2] |

| Molecular Weight | 205.18 g/mol | [2] |

| Melting Point | 40 °C (Note: Some sources report "N/A") | [1][2] |

| Boiling Point | 252.1 °C at 760 mmHg | [2] |

| Density | 1.42 g/cm³ | [2] |

| Flash Point | 106.3 °C | [2] |

| Solubility | While experimental data in a range of organic solvents is not readily available, it is predicted to be soluble in common organic solvents such as methanol, ethanol, acetone, toluene, and dichloromethane based on its structure and the properties of analogous nitroaromatic compounds. |

Spectral Data

Detailed experimental spectral data for 4-(difluoromethylthio)nitrobenzene is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton spectrum is expected to show a characteristic triplet for the difluoromethyl proton (-SCF₂H ) due to coupling with the two fluorine atoms. The aromatic region will display a typical AA'BB' system for a 1,4-disubstituted benzene ring, with two doublets corresponding to the protons ortho and meta to the nitro group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The difluoromethyl carbon will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine spectrum is expected to exhibit a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling with the adjacent proton.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹). Other significant peaks will include C-H stretching of the aromatic ring and the C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak at m/z 205. The fragmentation pattern will likely involve the loss of the nitro group (-NO₂) and cleavage of the C-S bond.

Chemical Properties and Reactivity

The chemical behavior of 4-(difluoromethylthio)nitrobenzene is primarily dictated by the interplay between the electron-withdrawing nitro group and the difluoromethylthio substituent.

-

Nucleophilic Aromatic Substitution: The powerful electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution reactions.[1] This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation provides a synthetic handle for the introduction of further functionalities and the generation of diverse derivatives for applications in drug discovery and materials science.

Synthesis Protocol

A common synthetic route to 4-(difluoromethylthio)nitrobenzene involves the reaction of 4-chloronitrobenzene with a suitable difluoromethylthiolating agent. The following is a representative experimental protocol.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (1.0 eq.), a difluoromethylthiolating agent (e.g., S-(difluoromethyl)benzenethiosulfonate, 1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4-(difluoromethylthio)nitrobenzene.

Characterization

The identity and purity of the synthesized 4-(difluoromethylthio)nitrobenzene should be confirmed by a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the structure of the molecule.

-

Mass Spectrometry (MS): The molecular weight can be confirmed by determining the mass of the molecular ion.

-

Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value. A sharp melting point is indicative of high purity.

Safety and Handling

4-(Difluoromethylthio)nitrobenzene, as a nitroaromatic compound, should be handled with caution. The following safety precautions are recommended:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

While specific toxicology data for 4-(difluoromethylthio)nitrobenzene is limited, nitroaromatic compounds as a class are known to have potential health effects, including methemoglobinemia. Therefore, it is crucial to minimize exposure and handle the compound with the utmost care.

Conclusion

4-(Difluoromethylthio)nitrobenzene is a valuable building block in synthetic chemistry, offering a unique combination of reactive sites and the potential for introducing the biologically relevant difluoromethylthio group. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

-

MySkinRecipes. 4-(Difluoromethylthio)nitrobenzene. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Difluoromethylthio)nitrobenzene

Introduction: The Significance of the Difluoromethylthio Moiety in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethylthio (-SCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional functional groups like hydroxyl or thiol. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-(Difluoromethylthio)nitrobenzene is a key intermediate that provides a gateway to a diverse range of more complex molecules bearing this valuable functional group. This guide offers a comprehensive overview of its synthesis, structural characteristics, reactivity, and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(difluoromethylthio)nitrobenzene is presented in the table below. These properties are essential for its handling, purification, and use in subsequent chemical transformations.

| Property | Value | Reference |

| CAS Number | 24933-57-1 | [1] |

| Molecular Formula | C₇H₅F₂NO₂S | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 78-79 °C at 0.05 Torr | [2] |

| Density (Predicted) | 1.4512 g/cm³ | [2] |

| Appearance | Not specified, likely a low-melting solid or oil | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 4-(Difluoromethylthio)nitrobenzene

The introduction of the difluoromethylthio group onto an aromatic ring can be achieved through various synthetic strategies. Below is a detailed protocol for a one-step synthesis of 4-(difluoromethylthio)nitrobenzene from a readily available starting material.

Experimental Protocol: One-Step Synthesis from 4-Nitroanisole

This procedure is adapted from a patented method and offers a direct route to the target compound.

Reaction Scheme:

A one-step nucleophilic aromatic substitution.

Materials:

-

4-Nitroanisole

-

Sodium difluoromethanethiolate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a stirred solution of 4-nitroanisole (1.0 equivalent) in anhydrous DMF, add sodium difluoromethanethiolate (1.1-1.2 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 90-120 °C and maintain stirring for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble material.

-

Remove the majority of the DMF under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 4-(difluoromethylthio)nitrobenzene.

Discussion of Experimental Choices:

The choice of DMF as the solvent is crucial as its high polarity and aprotic nature facilitate the nucleophilic aromatic substitution by stabilizing the Meisenheimer complex intermediate. The reaction temperature is elevated to overcome the activation energy of the substitution on the electron-rich anisole. The use of a slight excess of sodium difluoromethanethiolate ensures the complete consumption of the starting material. A standard aqueous workup followed by extraction is sufficient to isolate the product, and vacuum distillation is an effective method for purification.

Structural Elucidation: A Spectroscopic Analysis

Due to the limited availability of published experimental spectra for 4-(difluoromethylthio)nitrobenzene, this section provides a detailed predicted analysis based on the known spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group are expected to be downfield (δ ≈ 8.2-8.4 ppm) compared to the protons ortho to the difluoromethylthio group (δ ≈ 7.6-7.8 ppm)[3]. The difluoromethyl proton (-SCF₂H ) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms, with a chemical shift in the range of δ 6.5-7.5 ppm.

¹³C NMR: The carbon NMR spectrum will show four signals for the aromatic carbons and one for the difluoromethyl carbon. The ipso-carbon attached to the nitro group is expected to be the most downfield (δ ≈ 148-150 ppm), followed by the ipso-carbon attached to the sulfur atom[3]. The aromatic carbons ortho and meta to the nitro group will have distinct chemical shifts. The difluoromethyl carbon (-S CF₂H) will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the -SCF₂H group, due to coupling with the single proton. The chemical shift is anticipated to be in the region of -80 to -100 ppm (relative to CFCl₃)[4].

Infrared (IR) Spectroscopy

The IR spectrum of 4-(difluoromethylthio)nitrobenzene is expected to be dominated by the strong, characteristic absorptions of the nitro group.[5][6][7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ stretch | 1340 - 1370 | Strong |

| C-H aromatic stretch | 3000 - 3100 | Medium |

| C=C aromatic stretch | 1400 - 1600 | Medium-Strong |

| C-F stretch | 1000 - 1200 | Strong |

| C-S stretch | 600 - 800 | Medium-Weak |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 205 is expected to be observed. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 159) and NO (m/z 175)[8][9][10]. Fragmentation of the difluoromethylthio group may also occur.

Reactivity and Synthetic Utility

The primary synthetic utility of 4-(difluoromethylthio)nitrobenzene lies in the chemical transformations of its nitro group, which can be readily reduced to an amine. This opens up a vast array of subsequent reactions, making it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.[2]

Reduction of the Nitro Group to form 4-(Difluoromethylthio)aniline

The reduction of the nitro group is a key transformation that converts the electron-withdrawing nitrobenzene into an electron-rich aniline, which is a versatile precursor for the synthesis of amides, sulfonamides, and for participation in various coupling reactions.

Reaction Scheme:

Sources

- 1. 4-(DIFLUOROMETHYLTHIO)NITROBENZENE | CAS: 24933-57-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. asianpubs.org [asianpubs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 4-(Difluoromethylthio)nitrobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(difluoromethylthio)nitrobenzene, a compound of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document leverages predictive methodologies grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to construct a detailed and reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural insights and a robust framework for the structural elucidation of this and structurally related molecules. We will explore the theoretical underpinnings of the predicted spectral data, supported by comparisons with analogous compounds and authoritative literature, thereby ensuring a high degree of scientific integrity.

Introduction

4-(Difluoromethylthio)nitrobenzene is a substituted aromatic compound featuring a nitro group and a difluoromethylthio group in a para-disubstituted pattern. The unique electronic properties conferred by the fluorine and sulfur atoms, combined with the strong electron-withdrawing nature of the nitro group, make this molecule a valuable synthon in various chemical applications. Accurate structural characterization is paramount for its effective utilization, and spectroscopic techniques are the cornerstone of such analyses. This guide presents a detailed, predicted spectroscopic dataset for 4-(difluoromethylthio)nitrobenzene, complete with methodologies for data acquisition and interpretation, to serve as a valuable resource for the scientific community.

Predicted Spectroscopic Data

A summary of the predicted and key physicochemical properties of 4-(difluoromethylthio)nitrobenzene is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₂S |

| Molecular Weight | 205.18 g/mol |

| Predicted ¹H NMR | See Table 2 |

| Predicted ¹³C NMR | See Table 3 |

| Predicted ¹⁹F NMR | See Section 4.1.3 |

| Predicted Key IR Peaks | See Table 4 |

| Predicted MS Fragments | See Table 5 |

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality NMR, IR, and MS data for solid organic compounds like 4-(difluoromethylthio)nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for acquiring NMR data is crucial for reproducibility.[1]

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 4-(difluoromethylthio)nitrobenzene for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.[3]

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Integrate the signals and pick the peaks to determine their chemical shifts and relative intensities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the KBr pellet method is a widely used and reliable technique.[4][5]

Experimental Workflow for FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FT-IR sample preparation and analysis using the KBr pellet method.

Step-by-Step Protocol:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 4-(difluoromethylthio)nitrobenzene with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.[5]

-

The concentration of the sample in KBr should be between 0.2% and 1%.[6]

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[7]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of either air or a pure KBr pellet.

-

Collect the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method for the analysis of volatile and thermally stable compounds like 4-(difluoromethylthio)nitrobenzene.[8]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis from sample preparation to spectral acquisition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of 4-(difluoromethylthio)nitrobenzene in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC autosampler vial.

-

-

GC-MS System Parameters:

-

Injector: Set to a temperature of 250 °C with a splitless injection mode.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Oven Program: A typical temperature program would start at 50 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 10 °C/min.[9]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Interface: Set the transfer line temperature to 280 °C.

-

-

Mass Spectrometer Parameters:

Spectroscopic Interpretation

NMR Spectroscopy

The ¹H NMR spectrum of 4-(difluoromethylthio)nitrobenzene is predicted to show two main signals in the aromatic region and one signal for the difluoromethylthio proton. The strong electron-withdrawing nature of the nitro group will cause a significant downfield shift of the aromatic protons.[10][11] The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-disubstitution.

Table 2: Predicted ¹H NMR Data for 4-(difluoromethylthio)nitrobenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 8.3 - 8.1 | d (doublet) | ~ 8-9 (³JHH) |

| H-3, H-5 | ~ 7.8 - 7.6 | d (doublet) | ~ 8-9 (³JHH) |

| -SCF₂H | ~ 7.0 - 6.5 | t (triplet) | ~ 55-60 (²JHF) |

-

Aromatic Protons (H-2, H-6, H-3, H-5): The protons ortho to the electron-withdrawing nitro group (H-2, H-6) are expected to be the most deshielded and appear at the lowest field.[12] The protons meta to the nitro group (H-3, H-5) will be at a relatively higher field.

-

Difluoromethylthio Proton (-SCF₂H): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (n+1 rule, where n=2). The large two-bond H-F coupling constant is characteristic of geminal H-F coupling.

The ¹³C NMR spectrum will show six distinct signals: four for the aromatic carbons and one for the difluoromethylthio carbon. The chemical shifts are influenced by the electronic effects of the substituents.[13]

Table 3: Predicted ¹³C NMR Data for 4-(difluoromethylthio)nitrobenzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) |

| C-1 (-SCF₂H) | ~ 140 - 135 | s (singlet) |

| C-2, C-6 | ~ 126 - 124 | s (singlet) |

| C-3, C-5 | ~ 130 - 128 | s (singlet) |

| C-4 (-NO₂) | ~ 150 - 147 | s (singlet) |

| -C F₂H | ~ 120 - 115 | t (triplet) |

-

Aromatic Carbons: The carbon bearing the nitro group (C-4) will be the most deshielded due to the strong electron-withdrawing effect. The carbon attached to the sulfur (C-1) will also be deshielded. The chemical shifts of the protonated aromatic carbons (C-2, C-6 and C-3, C-5) will be in the typical aromatic region.[14]

-

Difluoromethylthio Carbon (-CF₂H): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms.

The ¹⁹F NMR spectrum is a powerful tool for characterizing organofluorine compounds.[15]

-

Predicted Chemical Shift: The chemical shift of the difluoromethylthio group is expected to be in the range of -80 to -100 ppm relative to CFCl₃. The electron-withdrawing nitro group on the aromatic ring will likely cause a downfield shift compared to an unsubstituted phenyl ring.[16][17]

-

Multiplicity: The ¹⁹F signal will appear as a doublet due to coupling with the single proton of the difluoromethylthio group (²JFH).

FT-IR Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group, the C-F bonds, the C-S bond, and the aromatic ring.

Table 4: Predicted Key IR Absorptions for 4-(difluoromethylthio)nitrobenzene

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1600, 1475 | Aromatic C=C stretch |

| ~ 1530 - 1510 | Asymmetric NO₂ stretch |

| ~ 1350 - 1330 | Symmetric NO₂ stretch |

| ~ 1100 - 1000 | C-F stretch |

| ~ 750 - 650 | C-S stretch |

-

Nitro Group: The strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group are key diagnostic peaks.

-

C-F Bonds: The C-F stretching vibrations typically appear as strong absorptions in the fingerprint region.[18]

-

Aromatic Ring: The C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

C-S Bond: The C-S stretching vibration is typically weak and appears at lower wavenumbers.[19]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Mass Fragments for 4-(difluoromethylthio)nitrobenzene

| m/z | Proposed Fragment Ion |

| 205 | [M]⁺ (Molecular Ion) |

| 159 | [M - NO₂]⁺ |

| 129 | [M - NO₂ - HF]⁺ or [M - NO - O - F]⁺ |

| 110 | [C₆H₄S]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [CHF₂]⁺ |

-

Molecular Ion: A clear molecular ion peak at m/z 205 is expected.

-

Fragmentation: The primary fragmentation pathway is likely the loss of the nitro group (NO₂, 46 Da).[20][21] Subsequent fragmentations may involve the loss of HF from the difluoromethylthio group and cleavage of the C-S bond. The presence of a peak at m/z 77 is characteristic of a phenyl group.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(difluoromethylthio)nitrobenzene. By applying fundamental principles of NMR, IR, and MS, and by drawing analogies to structurally similar compounds, a detailed and reliable set of spectral data has been generated. The included experimental protocols offer a standardized approach for the acquisition of high-quality data, ensuring reproducibility and fostering scientific rigor. This document serves as a foundational resource for researchers working with this compound, facilitating its identification, characterization, and application in various fields of chemical science.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(17), 2426-2433.

- Cameron, M., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-519.

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.

- Echevarria, A., Miller, J., & Nascimento, M. G. (1985). 13C NMR and azomethine 1H NMR spectra of substituted N-benzylideneanilines and Hammett correlations. Magnetic Resonance in Chemistry, 23(10), 809-813.

-

TDI-Brooks International. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

NPTEL. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR [Video]. YouTube. [Link]

-

Journal of Applied Science and Engineering. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Molecules. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

-

Infrared & Raman Users Group. (n.d.). IRUG. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

MDPI. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

-

Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

-

Polymer. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]

-

Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Basic Training SOPs. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

The Infrared and Raman Discussion Group. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

MDPI. (2023). Fluorine-Substituted Covalent Organic Framework/Anodized TiO 2 Z-Scheme Heterojunction for Enhanced Photoelectrochemical Hydrogen Evolution. Retrieved from [Link]

-

Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

DigitalCommons@University of Nebraska - Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment. Retrieved from [Link]

-

The Journal of Chemical Physics. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

-

Queen's University. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 4. shimadzu.com [shimadzu.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. helsinki.fi [helsinki.fi]

- 7. m.youtube.com [m.youtube.com]

- 8. tdi-bi.com [tdi-bi.com]

- 9. mdpi.com [mdpi.com]

- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. bfh.ch [bfh.ch]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-(Difluoromethylthio)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethylthio Group in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agrochemical research. The difluoromethylthio (-SCF₂H) moiety, in particular, offers a unique combination of properties that can significantly enhance the therapeutic or biological profile of a molecule. As a bioisostere of the thiol and hydroxyl groups, the -SCF₂H group can act as a lipophilic hydrogen bond donor, improving metabolic stability, membrane permeability, and binding affinity.[1][2] 4-(Difluoromethylthio)nitrobenzene is a key building block that provides a direct route to introduce this valuable functional group into a variety of molecular scaffolds. The presence of the nitro group on the aromatic ring makes it a versatile intermediate for further chemical transformations, such as reduction to the corresponding aniline or nucleophilic aromatic substitution, enabling its use in the synthesis of pharmaceuticals and agrochemicals.[3]

This in-depth technical guide provides a detailed exploration of the synthesis of 4-(difluoromethylthio)nitrobenzene, focusing on the most prevalent and practical methodologies. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of the synthesis.

Core Synthetic Strategy: Difluoromethylation of 4-Nitrothiophenol

The most direct and widely employed strategy for the synthesis of 4-(difluoromethylthio)nitrobenzene is the S-difluoromethylation of 4-nitrothiophenol. This approach leverages the nucleophilicity of the sulfur atom in 4-nitrothiophenol to react with an electrophilic "CF₂H" source. The most common and efficient way to achieve this is through the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate.

Reaction Mechanism: The Role of Difluorocarbene

The reaction proceeds through a well-established mechanistic pathway involving the generation of difluorocarbene, which is then trapped by the 4-nitrothiophenolate anion.

-

Deprotonation of 4-Nitrothiophenol: In the presence of a base, the acidic proton of the thiol group in 4-nitrothiophenol is removed to generate the more nucleophilic 4-nitrothiophenolate anion.

-

Generation of Difluorocarbene: A difluorocarbene precursor, under the reaction conditions (typically thermal), eliminates leaving groups to form the highly electrophilic difluorocarbene (:CF₂).

-

Nucleophilic Attack: The electron-rich 4-nitrothiophenolate anion attacks the electron-deficient carbon of difluorocarbene.

-

Protonation: The resulting intermediate is protonated by a proton source in the reaction mixture (e.g., the solvent) to yield the final product, 4-(difluoromethylthio)nitrobenzene.

Diagram of the Reaction Mechanism

Sources

A Technical Guide to the Solubility of 4-(Difluoromethylthio)nitrobenzene in Organic Solvents for Pharmaceutical and Agrochemical Research

Introduction

4-(Difluoromethylthio)nitrobenzene is a key chemical intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an electron-withdrawing nitro group and a difluoromethylthio moiety, makes it a valuable building block for creating complex, bioactive molecules with enhanced metabolic stability and lipophilicity.[1] Understanding the solubility of this compound in various organic solvents is a critical-path parameter for optimizing reaction conditions, developing robust purification strategies, and formulating final products.

This technical guide provides a comprehensive overview of the principles governing the solubility of 4-(difluoromethylthio)nitrobenzene, a predictive assessment of its behavior in common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and agrochemical development.

Physicochemical Properties of 4-(Difluoromethylthio)nitrobenzene

A foundational understanding of a compound's physical properties is essential before undertaking solubility studies.

| Property | Value | Source |

| CAS Number | 24933-57-1 | [2] |

| Molecular Formula | C₇H₅F₂NO₂S | [1][2] |

| Molecular Weight | 205.18 g/mol | [1][2] |

| Melting Point | 40 °C | [1] |

| Boiling Point | 252.1 °C at 760 mmHg | [2] |

| Density (Predicted) | ~1.45 g/cm³ | [1][2] |

| LogP (Predicted) | 3.43 | [2] |

The presence of the polar nitro group (-NO₂) suggests potential solubility in polar solvents, while the largely non-polar benzene ring and the fluorinated thioether group (-SCF₂H) contribute to its solubility in solvents of lower polarity. The predicted LogP value of 3.43 indicates a significant lipophilic character, suggesting good solubility in non-polar organic solvents and poor solubility in water.

Predictive Solubility Framework: "Like Dissolves Like"

While precise quantitative data is best determined experimentally, we can predict the likely solubility behavior of 4-(difluoromethylthio)nitrobenzene based on the principle of "like dissolves like." The molecule possesses both polar (nitro group) and non-polar (aryl ring, difluoromethylthio group) regions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The compound's significant non-polar surface area suggests it should be soluble in these solvents, particularly at elevated temperatures. Toluene, with its aromatic ring, is expected to be a better solvent than aliphatic hydrocarbons like hexane due to favorable π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DCM): These solvents are excellent candidates. They can interact with the polar nitro group without having strong hydrogen-bonding networks to overcome. Dichloromethane (DCM) and Tetrahydrofuran (THF) are often effective for compounds with mixed polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Alcohols are likely to be effective solvents. They can engage in dipole-dipole interactions with the nitro group. Solubility is expected to be high in ethanol and methanol.[3][4][5]

-

Highly Polar Solvents (e.g., Water, DMSO): Solubility in water is expected to be very low, consistent with its lipophilic nature. Dimethyl sulfoxide (DMSO), being a powerful, highly polar aprotic solvent, is likely to dissolve the compound readily.[6]

Quantitative Solubility Determination: A Validated Experimental Protocol

To move beyond prediction, quantitative measurement is necessary. The following protocol describes the isothermal equilibrium shake-flask method, a gold-standard technique for determining the solubility of a solid compound in a solvent.

Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring that a solid excess of the solute is present and that equilibrium has been reached (confirmed by consistent concentration measurements over time), the resulting supernatant concentration represents the true thermodynamic solubility at that temperature.

Materials and Reagents

-

4-(Difluoromethylthio)nitrobenzene (solute)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated gravimetric setup.

Step-by-Step Methodology

-

Preparation of Solvent: Ensure all solvents are of high purity (HPLC grade) to avoid interference during analysis. Degas the solvents if necessary.

-

Addition of Solute: Add an excess amount of 4-(Difluoromethylthio)nitrobenzene to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A good starting point is to add ~100 mg of solute to 2-3 mL of solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a predetermined time.

-

Expert Insight: Equilibrium time can vary significantly. For initial screening, 24 hours is a robust starting point. To rigorously validate, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration plateaus.

-

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial for gravimetric analysis or into an analysis vial for HPLC.

-

Expert Insight: This step is critical. Avoid disturbing the solid phase at the bottom. The filter removes any remaining microscopic particulates, ensuring only the dissolved solute is measured. For volatile solvents, this step should be performed quickly to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (40 °C).[1] Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid is the amount of dissolved solute.

-

HPLC Method: Prepare a stock solution of 4-(difluoromethylthio)nitrobenzene of known concentration. Create a multi-point calibration curve. Dilute the saturated filtrate sample with a suitable mobile phase to bring it within the calibration range and analyze by HPLC.

-

Data Calculation

-

Gravimetric Solubility (S):

-

S (g/L) = (Mass of residue (g)) / (Volume of solvent evaporated (L))

-

The volume of solvent can be calculated from its mass (initial mass of filtrate - mass of residue) and density.

-

-

HPLC-based Solubility (S):

-

S (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

-

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the isothermal equilibrium method.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Applications in Research and Development

Accurate solubility data for 4-(difluoromethylthio)nitrobenzene directly informs critical decisions in process chemistry and formulation:

-

Reaction Solvent Selection: Choosing a solvent in which reactants are soluble but in which the desired product may be less soluble can facilitate product isolation via precipitation upon cooling.

-

Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is paramount for effective purification. An ideal crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, maximizing yield.

-

Formulation Development: For agrochemical or pharmaceutical applications, solubility in various carriers, co-solvents, and lipid-based systems is a key determinant of bioavailability and product efficacy.

By following the rigorous protocol outlined in this guide, researchers can generate reliable and reproducible solubility data, accelerating development timelines and ensuring the robustness of their chemical processes.

References

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]

-

MySkinRecipes. 4-(Difluoromethylthio)nitrobenzene. [Link]

- Google Patents. (2004). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Organic Syntheses. nitrobenzene. [Link]

-

PubChem. 4-(Trifluoromethylthio)nitrobenzene. National Center for Biotechnology Information. [Link]

- Google Patents. (2002). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Wikipedia. 4-Fluoronitrobenzene. [Link]

-

Sciencemadness Wiki. Nitrobenzene. [Link]

-

Autech Industry Co.,Ltd. (2024). Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. [Link]

Sources

- 1. 4-(Difluoromethylthio)nitrobenzene [myskinrecipes.com]

- 2. 4-(DIFLUOROMETHYLTHIO)NITROBENZENE | CAS: 24933-57-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 4-Fluoronitrobenzene | 350-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 6. 1675-54-3 | CAS DataBase [m.chemicalbook.com]

A Technical Guide to the Thermal Stability and Decomposition of 4-(Difluoromethylthio)nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-(difluoromethylthio)nitrobenzene. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from analogous nitroaromatic and organofluorine compounds to predict its thermal behavior. It outlines robust, field-proven experimental protocols for detailed investigation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, a plausible decomposition mechanism is proposed, and critical safety considerations for handling this energetic intermediate are discussed. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, scale-up, and application of this and structurally related molecules.

Introduction: The Significance of Fluorinated Nitroaromatics

Nitroaromatic compounds are fundamental building blocks in the synthesis of a vast array of industrial chemicals, including pharmaceuticals, agrochemicals, and energetic materials. The introduction of fluorine-containing substituents, such as the difluoromethylthio (-SCF₂H) group, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioactivity.[1] 4-(Difluoromethylthio)nitrobenzene is a key intermediate, valued for its reactive nitro group which facilitates nucleophilic aromatic substitution, and the unique electronic properties imparted by the -SCF₂H moiety.[1]

However, the presence of both a nitro group and a fluorinated substituent raises critical questions about the compound's thermal stability. Nitroaromatic compounds are known for their energetic nature and potential for hazardous thermal decomposition.[2] Understanding the thermal behavior of 4-(difluoromethylthio)nitrobenzene is therefore paramount for ensuring safe handling, storage, and process development.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂S | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| Melting Point | 40 °C | [1] |

| Boiling Point | 78-79 °C at 0.05 Torr | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Storage | 2-8°C | [1] |

Predicted Thermal Behavior: Insights from Analogous Structures

Direct experimental data on the thermal decomposition of 4-(difluoromethylthio)nitrobenzene is scarce. However, by examining related compounds, we can formulate a scientifically grounded hypothesis regarding its stability.

The Influence of the Nitro Group

The thermal decomposition of nitroaromatic compounds is often initiated by the homolytic cleavage of the C-NO₂ bond.[3] This is due to the relatively high bond dissociation energy of this bond (approximately 297 ± 17 kJ/mol).[2] Once this bond breaks, a cascade of exothermic reactions can occur, leading to the formation of gaseous products and a rapid increase in temperature and pressure.[2] For nitrobenzene itself, exothermic activity is observed from approximately 300 °C to 500 °C.[4]

The Role of the Difluoromethylthio (-SCF₂H) Group

The introduction of substituents on the benzene ring can significantly alter the thermal stability of nitroaromatics.[5][6] Electron-withdrawing groups, such as the -SCF₂H group, are generally expected to increase the thermal stability of the molecule by strengthening the C-NO₂ bond. Fluorine substitution, in particular, is known to enhance thermal stability in many organic compounds.

The -SCF₂H group itself may have its own decomposition pathway. While specific data on aryl difluoromethyl thioethers is limited, the thermal degradation of fluorinated compounds can lead to the formation of various smaller fluorinated molecules.

Recommended Experimental Protocols for Thermal Analysis

To definitively characterize the thermal stability and decomposition of 4-(difluoromethylthio)nitrobenzene, a systematic experimental approach is required. The following protocols are based on industry-standard best practices.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful concurrent techniques that provide quantitative information on mass loss and heat flow as a function of temperature.[7]

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, mass loss profile, and the enthalpy of decomposition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 4-(difluoromethylthio)nitrobenzene into a suitable TGA/DSC pan (e.g., aluminum or hermetically sealed gold-plated copper).

-

Instrumentation: Utilize a calibrated simultaneous TGA/DSC instrument.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess environmental effects.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Determine the onset of mass loss (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

-

DSC Curve: Identify endothermic events (e.g., melting) and exothermic events (decomposition). Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

-

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample and reduces the risk of a rapid, uncontrolled decomposition.

-

Controlled Atmosphere: An inert atmosphere allows for the study of the intrinsic thermal decomposition, while an oxidative atmosphere reveals susceptibility to oxidation.

-

Heating Rate: A rate of 10 °C/min is a standard for initial screening, providing a good balance between resolution and experimental time.

Diagram of the TGA/DSC Experimental Workflow:

Caption: Workflow for TGA/DSC analysis of 4-(difluoromethylthio)nitrobenzene.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile products of thermal decomposition.[8]

Objective: To identify the chemical structures of the gaseous decomposition products.

Step-by-Step Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 100-500 µg) of 4-(difluoromethylthio)nitrobenzene into a pyrolysis sample cup.

-

Instrumentation: Utilize a pyrolysis unit coupled to a GC-MS system.

-

Pyrolysis Conditions:

-

Heat the sample to a temperature just above the decomposition temperature determined by TGA (e.g., if Tonset is 300 °C, a pyrolysis temperature of 350-400 °C could be used).

-

Maintain the pyrolysis temperature for a short duration (e.g., 10-20 seconds).

-

-

GC Separation:

-

Column: Use a capillary column suitable for separating a wide range of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Detection:

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST/Wiley).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Pyrolysis is conducted in an inert atmosphere to ensure that the observed products are from thermal decomposition and not combustion.

-

Rapid Heating: The rapid heating in pyrolysis minimizes secondary reactions, providing a clearer picture of the primary decomposition products.

-

GC-MS Coupling: GC separates the complex mixture of decomposition products, and MS provides structural information for their identification.

Diagram of the Py-GC-MS Experimental Workflow:

Caption: Proposed initial steps in the thermal decomposition of 4-(difluoromethylthio)nitrobenzene.

Step 1: Initial C-NO₂ Bond Homolysis

The decomposition is likely initiated by the cleavage of the relatively weak C-NO₂ bond, forming a 4-(difluoromethylthio)phenyl radical and a molecule of nitrogen dioxide (NO₂). This is the rate-determining step and is expected to be highly endothermic.

Step 2: Secondary Reactions of the Phenyl Radical

The highly reactive 4-(difluoromethylthio)phenyl radical can undergo several subsequent reactions:

-

Hydrogen Abstraction: It can abstract a hydrogen atom from other molecules to form 1-(difluoromethylthio)benzene.

-

Dimerization/Polymerization: Two radicals can combine to form dimeric or polymeric species.

-

Fragmentation: At higher temperatures, the -SCF₂H group or the aromatic ring itself may fragment, leading to the formation of smaller molecules.

Step 3: Decomposition of the -SCF₂H Group

The difluoromethylthio group may decompose to produce a variety of smaller, potentially hazardous, sulfur- and fluorine-containing species. The exact nature of these products would need to be confirmed by Py-GC-MS analysis.

Safety and Handling Considerations

Given its nitroaromatic nature, 4-(difluoromethylthio)nitrobenzene should be handled with the appropriate precautions.

-

Thermal Hazards: Avoid heating the compound to elevated temperatures, especially in a confined space. The decomposition is likely to be exothermic and could lead to a runaway reaction.

-

Mechanical Sensitivity: While not explicitly known, some nitroaromatic compounds can be sensitive to shock and friction. Handle with care.

-

Toxicity: Nitroaromatic compounds are generally toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases, as these may initiate or accelerate decomposition.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition, as recommended. [1]

Conclusion

While direct experimental data on the thermal stability and decomposition of 4-(difluoromethylthio)nitrobenzene is limited, a comprehensive understanding of its potential behavior can be inferred from the well-established chemistry of related nitroaromatic and organofluorine compounds. This technical guide provides a robust framework for its investigation, outlining detailed experimental protocols using TGA/DSC and Py-GC-MS. The proposed decomposition mechanism, initiated by C-NO₂ bond homolysis, serves as a valuable hypothesis for further study. Adherence to the outlined safety protocols is essential when handling this and other energetic intermediates. The insights and methodologies presented herein are intended to empower researchers to safely and effectively utilize this versatile building block in their drug discovery and development endeavors.

References

- Badeen, C., Turcotte, R., Hobenshield, E., & Berretta, S. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.

- Zhang, L., et al. (2022). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Advances.

- Shackelford, S. A., et al. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. Journal of Organic Chemistry.

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

- Hu, Y., et al. (2014).

- Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds.

- IntechOpen. (2022).

-

MySkinRecipes. (n.d.). 4-(Difluoromethylthio)nitrobenzene. Retrieved from [Link]

- Brill, T. B., & James, K. J. (1993).

- Ribeiro da Silva, M. A., et al. (2020). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. PMC - NIH.

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Autechem. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Retrieved from [Link]

-

Shimadzu. (n.d.). C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search. Retrieved from [Link]

- Chachignon, H., et al. (2017). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. RSC Publishing.

- Wang, Y., et al. (2023).

- Bar-Siv, L., & Narkis, M. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA.

- JYX. (2017). Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids.

- Liu, Y., et al. (2022).

- Zhang, C., et al. (2019). [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds.

- CORE. (2015). Investigations on Thermally Highly Stable Explosives Based on Nitrobenzenes as Replacements for Hexanitrostilbene (HNS).

- Székely, A., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers.

- LCGC International. (2022).

- Spain, J. C. (1995).

-

Shimadzu. (n.d.). eT158A Reaction Rate Analysis by Thermal Analysis. Retrieved from [Link]

-